3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a benzothiazole core, which is known for its diverse biological activities, and an oxazole ring, which is often associated with antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular targets
Mode of Action
It is known that similar compounds can interact with their targets to induce changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that this compound may affect various biochemical pathways . The downstream effects of these changes would depend on the specific pathways affected.
Pharmacokinetics
The molecular weight of the compound is 31938 , which may influence its pharmacokinetic properties. The impact on bioavailability would depend on various factors including the compound’s solubility, stability, and interactions with transport proteins.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines . The specific effects of this compound would depend on its mode of action and the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The oxazole ring is then introduced via a condensation reaction involving an appropriate aldehyde and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully controlled, often requiring specific temperatures, pH levels, and catalysts to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, often increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more stable, less reactive forms of the compound.
Scientific Research Applications
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying various biological processes.
Medicine: It has potential therapeutic applications, particularly in the treatment of microbial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound featuring an oxazole ring.
Ditazole: A platelet aggregation inhibitor with a similar heterocyclic structure.
Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with a related chemical structure.
Uniqueness
What sets 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole apart from these similar compounds is its unique combination of a benzothiazole core and an oxazole ring, which imparts a distinct set of biological activities and chemical properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-12-13(10-17-21-12)11-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQJXKFXKVHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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